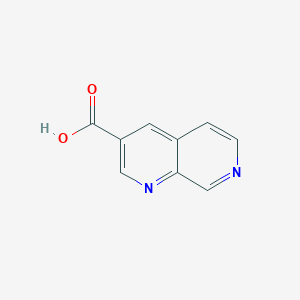

1,7-Naphthyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

1,7-naphthyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)7-3-6-1-2-10-5-8(6)11-4-7/h1-5H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYYQFVLSQWEDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=NC=C(C=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625448 |

Source

|

| Record name | 1,7-Naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250674-49-8 |

Source

|

| Record name | 1,7-Naphthyridine-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=250674-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7-naphthyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,7-Naphthyridine-3-carboxylic acid: A Privileged Scaffold in Medicinal Chemistry

CAS Number: 250674-49-8

Introduction

1,7-Naphthyridine-3-carboxylic acid is a heterocyclic building block that has garnered significant attention in the fields of medicinal chemistry and drug discovery. As a key member of the naphthyridine family—a class of compounds composed of two fused pyridine rings—this scaffold serves as a versatile precursor for the synthesis of a diverse array of biologically active molecules. The strategic placement of nitrogen atoms and the carboxylic acid functionality provides a unique electronic and structural framework, making it a "privileged scaffold" for interacting with various biological targets. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and therapeutic applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthetic and biological applications.

| Property | Value | Source |

| CAS Number | 250674-49-8 | |

| Molecular Formula | C₉H₆N₂O₂ | |

| Molecular Weight | 174.16 g/mol | |

| Appearance | Expected to be a solid | General Knowledge |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | General Chemical Principles |

| Melting Point | Not explicitly found in searches, but expected to be high due to the rigid, planar structure and potential for intermolecular hydrogen bonding. | General Chemical Principles |

Spectroscopic Profile (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.5 ppm) corresponding to the protons on the naphthyridine core. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms of the naphthyridine ring and the carboxylic acid group. The carbonyl carbon of the carboxylic acid is anticipated to resonate in the range of δ 165-180 ppm.

-

FTIR (cm⁻¹): The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700-1730 cm⁻¹), and C=N and C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (174.16).

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, with the Gould-Jacobs reaction being a key transformation for the formation of the naphthyridine core. The following is a detailed, two-part experimental protocol adapted from established procedures for analogous naphthyridine systems.[5][6][7]

Part 1: Synthesis of Ethyl 1,7-Naphthyridine-3-carboxylate

This initial step involves the condensation of a suitable aminopyridine precursor with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-aminopyridine-N-oxide (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Condensation: Heat the reaction mixture with stirring at 120-130°C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: In a separate flask, preheat a high-boiling point solvent such as Dowtherm A or diphenyl ether to approximately 250°C.

-

Addition: Slowly add the crude intermediate from the condensation step to the hot solvent with vigorous stirring.

-

Reaction Completion: Maintain the reaction temperature for 30-60 minutes to ensure complete intramolecular cyclization. Monitor the formation of the product by TLC.

-

Isolation and Purification: After the reaction is complete, allow the mixture to cool. The product, Ethyl 1,7-Naphthyridine-3-carboxylate, will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash thoroughly with a non-polar solvent like hexane to remove the high-boiling solvent. The crude product can be further purified by recrystallization from ethanol.

Diagram of the Synthesis Workflow (Part 1)

Caption: Synthesis of the ester intermediate.

Part 2: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved through either acidic or basic hydrolysis. Basic hydrolysis is often preferred as it is an irreversible reaction.[8][9]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the Ethyl 1,7-Naphthyridine-3-carboxylate (1.0 eq) from Part 1 in ethanol.

-

Hydrolysis: Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH, 2-3 eq) to the flask.

-

Reflux: Heat the mixture to reflux and maintain for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

-

Work-up: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl).

-

Isolation: The desired product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Diagram of the Synthesis Workflow (Part 2)

Caption: Hydrolysis to the final product.

Applications in Drug Discovery and Development

The 1,7-naphthyridine scaffold is a cornerstone in the development of novel therapeutics, with derivatives exhibiting a broad spectrum of pharmacological activities.

Antiviral Activity against Human Cytomegalovirus (HCMV)

Derivatives of the closely related 1,6-naphthyridine have demonstrated potent antiviral activity against Human Cytomegalovirus (HCMV), a major cause of morbidity and mortality in immunocompromised individuals.[10] Some of these compounds have shown significantly lower IC₅₀ values compared to the standard-of-care drug, ganciclovir.[10] The proposed mechanism of action for some naphthyridine-based anti-HCMV agents involves the inhibition of the viral pUL89 endonuclease, which is essential for viral genome packaging and cleavage.[11] This represents a novel mechanism of action that could be effective against ganciclovir-resistant strains.

Diagram of the Proposed Anti-HCMV Mechanism of Action

Caption: Inhibition of HCMV replication.

Kinase Inhibition: Targeting PIP4K2A

Recent studies have identified 1,7-naphthyridine analogues as potent and selective inhibitors of the lipid kinase PIP4K2A (Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha).[12] This kinase is implicated in cancer, particularly in tumors with p53 mutations. The inhibition of PIP4K2A can lead to hyperactivation of the AKT signaling pathway and ultimately, apoptosis in cancer cells. The IC₅₀ values of some 1,7-naphthyridine derivatives against PIP4K2A have been reported to be in the nanomolar range.[13]

Antibacterial and Other Activities

While the 1,8-naphthyridine isomer is more famously associated with antibacterial agents like nalidixic acid, the 1,7-naphthyridine scaffold also holds promise in this area.[14][15][16][17] Additionally, derivatives of 1,7-naphthyridine have been investigated for their potential as antihypertensive agents.

Conclusion

This compound is a high-value chemical entity with significant potential in the development of novel therapeutics. Its versatile synthesis and the diverse biological activities of its derivatives make it an attractive starting point for drug discovery programs targeting viral infections, cancer, and other diseases. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers dedicated to advancing the frontiers of medicinal chemistry.

References

-

NLM Dataset Catalog. (n.d.). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Retrieved from [Link]

- Adeshina, Y. O., et al. (2023). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. RSC Advances, 13(6), 3402-3415.

- Wortmann, L., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(21), 16066-16091.

-

Adeshina, Y. O., et al. (2023). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. RSC Publishing. Retrieved from [Link]

-

NIH. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Retrieved from [Link]

-

RSC Publishing. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. Retrieved from [Link]

-

RSC Medicinal Chemistry. (n.d.). 4. Retrieved from [Link]

-

NIH. (2022). 8‐Hydroxy‐1,6‐naphthyridine‐7‐carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Retrieved from [Link]

-

NIH. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

-

NIH. (n.d.). Potent and Selective Inhibition of Human Cytomegalovirus Replication by 1263W94, a Benzimidazole l-Riboside with a Unique Mode of Action. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved from [Link]

-

ResearchGate. (2025). Three-Step Synthesis of Ethyl Canthinone-3-carboxylates from Ethyl 4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-Catalyzed Suzuki–Miyaura Coupling and a Cu-Catalyzed Amidation Reaction. Retrieved from [Link]

-

MDPI. (n.d.). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Retrieved from [Link]

-

ResearchGate. (2020). Design,: In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. Retrieved from [Link]

-

Journal of Theoretical and Computational Chemistry. (n.d.). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. Retrieved from [Link]

-

RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]

-

PubMed. (n.d.). Design and synthesis of new potent human cytomegalovirus (HCMV) inhibitors based on internally hydrogen-bonded 1,6-naphthyridines. Retrieved from [Link]

-

NIH. (2021). Small Molecules—Prospective Novel HCMV Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

-

PubMed. (1984). Pyridonecarboxylic Acids as Antibacterial Agents. 2. Synthesis and Structure-Activity Relationships of 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acids, Including Enoxacin, a New Antibacterial Agent. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid - Optional[MS (LC)] - Spectrum. Retrieved from [Link]

-

Lumen Learning. (n.d.). 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

-

PubMed. (2022). 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate monohydrate. Retrieved from [Link]

-

Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate. Retrieved from [Link]

Sources

- 1. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. worldscientific.com [worldscientific.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Design and synthesis of new potent human cytomegalovirus (HCMV) inhibitors based on internally hydrogen-bonded 1,6-naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Pyridonecarboxylic acids as antibacterial agents. 2. Synthesis and structure-activity relationships of 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including enoxacin, a new antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1,7-Naphthyridine-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1,7-Naphthyridine-3-carboxylic acid, a key heterocyclic scaffold of interest to researchers, scientists, and drug development professionals. Due to a scarcity of direct experimental data for this specific isomer, this guide synthesizes predicted data, comparative analysis with structurally related analogues, and established experimental protocols to offer a robust framework for its characterization. This document is intended to serve as a foundational resource, empowering researchers to understand, predict, and experimentally validate the critical physicochemical parameters that govern the behavior of this compound in biological and chemical systems.

Introduction: The Significance of the 1,7-Naphthyridine Scaffold

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, represent a class of privileged scaffolds in medicinal chemistry. The specific arrangement of the nitrogen atoms across the six possible isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-) imparts distinct electronic and steric properties, profoundly influencing their biological activity and pharmacokinetic profiles. While the 1,8-naphthyridine core, exemplified by the antibacterial agent nalidixic acid, has been extensively studied, the 1,7-isomer remains a comparatively underexplored yet promising scaffold.

This compound, in particular, presents a unique combination of a hydrogen bond-accepting and -donating carboxylic acid moiety with the characteristic electronic landscape of the 1,7-naphthyridine ring system. These features make it a compelling building block for the synthesis of novel therapeutic agents, potentially targeting a diverse range of biological targets.[1] A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design and development.

Molecular Structure and Key Physicochemical Descriptors

The foundational step in characterizing any molecule is to understand its structure and the intrinsic properties that arise from it.

Figure 1: Chemical structure of this compound.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Formula | C₉H₆N₂O₂ | [2] |

| Molecular Weight | 174.16 g/mol | [1] |

| XlogP | 0.6 | [2] |

| pKa | Not available | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

Solubility Profile: A Critical Determinant of Bioavailability

The solubility of a drug candidate is a critical factor influencing its absorption and, consequently, its bioavailability. For ionizable molecules such as this compound, solubility is intrinsically linked to the pH of the medium.

Theoretical Considerations

This compound possesses both a weakly acidic carboxylic acid group and weakly basic nitrogen atoms within the naphthyridine ring system. This amphoteric nature suggests that its solubility will be lowest at its isoelectric point and will increase in both acidic and alkaline conditions.

-

In acidic media (low pH): The nitrogen atoms of the naphthyridine ring will become protonated, forming a cationic species. This salt formation is expected to significantly enhance aqueous solubility.

-

In alkaline media (high pH): The carboxylic acid group will deprotonate to form a carboxylate anion, which will also lead to increased aqueous solubility.

For comparison, the related 1,8-naphthyridine derivative, nalidixic acid, is sparingly soluble in water and ether but soluble in most polar organic solvents.[3] Specifically, its solubility in water is reported to be less than 1 mg/mL.[4] It is also soluble in solutions of fixed alkali hydroxides and carbonates.[5]

Experimental Protocol for Solubility Determination

A robust understanding of solubility requires experimental determination across a range of physiologically relevant pH values and in various solvent systems. The shake-flask method is a widely accepted standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in various solvents and buffer systems.

Materials:

-

This compound (high purity)

-

Volumetric flasks and pipettes

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and UV detector or a UV-Vis spectrophotometer

-

Analytical balance

-

pH meter

-

Solvents: Deionized water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, DMSO.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of each solvent or buffer. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

Calculate the original solubility in each solvent, taking into account the dilution factor.

-

Data Interpretation: The results should be reported as mg/mL or µg/mL at the specified temperature. For pH-dependent solubility, a plot of solubility versus pH will reveal the characteristic U-shaped curve of an amphoteric compound.

Figure 3: Workflow for pKa determination by potentiometric titration.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the chemical structure and electronic properties of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the naphthyridine ring and a characteristic downfield signal for the carboxylic acid proton (typically >10 ppm). The chemical shifts and coupling patterns of the aromatic protons will be indicative of their positions relative to the nitrogen atoms and the carboxylic acid group.

-

¹³C NMR: The carbon NMR spectrum will show signals for all nine carbon atoms. The carbonyl carbon of the carboxylic acid will appear significantly downfield (typically 165-185 ppm). The chemical shifts of the aromatic carbons will be influenced by the electronegativity of the adjacent nitrogen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational bands for this compound include:

-

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O stretch: A strong, sharp absorption around 1700-1725 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.

-

C=N and C=C stretching: Multiple bands in the 1450-1650 cm⁻¹ region, characteristic of the aromatic naphthyridine ring.

-

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like 1,7-naphthyridine exhibit characteristic π → π* transitions. The presence of the carboxylic acid group and the nitrogen atoms will influence the λmax and molar absorptivity. For nalidixic acid, UV maxima are observed at 258 nm and 330 nm. [6]

Thermal Properties: Melting Point

The melting point of a solid is a fundamental physical property that is indicative of its purity and the strength of its crystal lattice. While an experimental value for this compound is not readily available, a sharp melting point is expected for a pure, crystalline sample. For comparison, the melting point of the related quinoline-3-carboxylic acid is reported to be in the range of 277-280°C. [7]Nalidixic acid has a melting point of 225-231°C. [5][8]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling heterocyclic carboxylic acids should be observed. These compounds should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a molecule of significant interest with the potential for broad applications in drug discovery and materials science. This technical guide has provided a comprehensive overview of its key physicochemical properties, drawing upon predicted data and comparative analysis with structurally related compounds in the absence of direct experimental values. The detailed experimental protocols included herein offer a clear path for researchers to empirically determine these critical parameters, thereby facilitating the rational design and development of novel 1,7-naphthyridine-based compounds. A thorough experimental characterization of this scaffold is a crucial next step in unlocking its full potential.

References

- Wójcicka, A., & Becan, L. (2015). Synthesis and in vitro antiproliferative screening of new 2,7-naphthyridine-3-carboxylic acid hydrazide derivatives. Acta Poloniae Pharmaceutica, 72(2), 297–305.

- BenchChem. (2025). A Comparative Spectroscopic Guide to Naphthyridine Isomers for Researchers and Drug Development Professionals. BenchChem.

- Guidechem. (n.d.). quinoline-3-carboxylic acid 118803-81-9.

- PubChem. (n.d.). Quinoline-3-carboxylic acid.

- ChemicalBook. (n.d.). Nalidixic acid | 389-08-2.

- Home Sunshine Pharma. (n.d.). 1,8-naphthyridine-2-carboxylic Acid CAS 215523-34-5.

- Muthu, S., & Raj, S. (2014). Experimental spectroscopic (FTIR, FT-Raman, FT-NMR, UV-Visible) and DFT studies of 1-ethyl-1,4-dihydro-7-methyl-4oxo-1,8 napthyridine-3-carboxylic acids. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 537-548.

- PubChem. (n.d.). Nalidixic Acid.

- Santo, E., Forlani, L., & Todesco, P. E. (1987). 1,6- and 1,7-naphthyridines III . 13 C -NMR analysis of some hydroxy derivatives. Magnetic Resonance in Chemistry, 25(8), 664-666.

- Cayman Chemical. (2022).

- RPI. (n.d.). Nalidixic Acid, 5 Grams.

- PubChem. (n.d.). 4-Oxo-quinoline-3-carboxylic acid.

- ResearchGate. (n.d.). Structures of 1,8-naphthyridine-3-carboxylic acid amides 19.

- Benchchem. (n.d.). This compound.

- The Japanese Pharmacopoeia. (n.d.). Nalidixic Acid / Official Monographs for Part I.

- ResearchGate. (n.d.). 4-Oxo-quinoline-3-carboxylic acids | Download Table.

- The Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6.

- ResearchGate. (n.d.). 1 H NMR and 13 C NMR data for compounds 1 and 7.

- PubChemLite. (n.d.). This compound (C9H6N2O2).

- Williams, R. (2022).

- Paudler, W. W., & Kress, T. J. (2008). The Naphthyridines. John Wiley & Sons.

- PubMed. (2015).

- PubChem. (n.d.). 1,7-Naphthyridine.

- Singh, P., et al. (2020). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). Indian Journal of Pharmaceutical Sciences, 82(1), 41-50.

- Kumar, A., et al. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Advances, 10(23), 13907-13921.

- Sigma-Aldrich. (n.d.). 3-Quinolinecarboxylic acid 98 6480-68-8.

- Wójcicka, A., & Mączyński, M. (2025).

- ResearchGate. (n.d.). Design,: In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects.

- Cignarella, G., et al. (1998). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 3(3), 88-93.

- Adamu, A., et al. (2021). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Scientific Reports, 11(1), 1-14.

- ResearchGate. (n.d.). Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives.

- Benchchem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl).

- Kumar, A., et al. (2020). Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. RSC Publishing - The Royal Society of Chemistry.

- ResearchGate. (n.d.). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1).

- PubChemLite. (n.d.). 1,5-naphthyridine-3-carboxylic acid (C9H6N2O2).

- PubChemLite. (n.d.). 1,6-naphthyridine-3-carboxylic acid (C9H6N2O2).

- ResearchGate. (n.d.). Isomeric forms of naphthyridines.

- Saleem, H., et al. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Archives in Chemical Research, 1(2).

- PubChem. (n.d.). 1,8-Naphthyridine-3-carboxylic acid, 1-ethyl-1,4-dihydro-6-hydroxy-7-methyl-4-oxo-.

- Benchchem. (n.d.). A Comparative Analysis of the Efficacy of 1,8-Naphthyridine Isomers and Their Congeners in Oncology and Microbiology.

- Honeyman Laboratories. (n.d.). FTIR and UV-Vis Spectroscopy.

- Bhat, S. A., & Ahmad, S. (2016). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.

- Rocky Mountain Labs. (2023). Difference between FTIR And UV-Vis.

- Patsnap Eureka. (2025). Comparing FTIR and UV-Vis for Chemical Analysis.

- Wójcicka, A. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(15), 4936.

- Kumar, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 22964-22978.

- PubChemLite. (n.d.). 1,8-naphthyridine-3-carboxylic acid (C9H6N2O2).

- Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1 pKa Values INDEX.

- Wójcicka, A., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Molecules, 28(15), 5789.

Sources

- 1. benchchem.com [benchchem.com]

- 2. PubChemLite - this compound (C9H6N2O2) [pubchemlite.lcsb.uni.lu]

- 3. Nalidixic acid | 389-08-2 [chemicalbook.com]

- 4. Nalidixic Acid | C12H12N2O3 | CID 4421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rpicorp.com [rpicorp.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

1,7-Naphthyridine-3-carboxylic acid solubility and stability

Note: The values and products are hypothetical and for illustrative purposes, similar to the approach in established technical guides. [7]

Conclusion

This compound stands as a valuable scaffold in modern drug discovery. [1]However, its successful progression through the development pipeline is inextricably linked to a thorough characterization of its physicochemical properties. This guide has outlined the critical importance of both solubility and stability, providing a framework of theoretical understanding coupled with practical, validated experimental protocols.

By systematically evaluating kinetic and thermodynamic solubility, researchers can make informed decisions about lead optimization and formulation. Similarly, comprehensive forced degradation studies illuminate potential liabilities in the molecule's stability, guiding the development of robust formulations and defining appropriate storage conditions. The synthesis of these datasets provides the authoritative grounding required to advance this compound derivatives from promising hits to viable clinical candidates.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

-

Quiroga, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(15), 4483. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Slideshare. (n.d.). Solubility & Method for determination of solubility. Retrieved from [Link]

-

MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

-

PubMed. (2015). SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW 2,7-NAPHTHYRIDINE-3-CARBOXYLIC ACID HYDRAZIDE DERIVATIVES. Retrieved from [Link]

-

StandChem. (n.d.). Exploring Applications of Naphthyridine Derivatives in Material Science. Retrieved from [Link]

-

International Journal of Applied Pharmaceutics. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance. Retrieved from [Link]

-

Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. Retrieved from [Link]

-

Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

-

Schopper, H., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5389–5398. Retrieved from [Link]

-

Shishov, A., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(19), 6528. Retrieved from [Link]

-

ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 3. pharmatutor.org [pharmatutor.org]

- 4. researchgate.net [researchgate.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijisrt.com [ijisrt.com]

- 9. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1,7-Naphthyridine-3-carboxylic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for 1,7-naphthyridine-3-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry and drug development.[1] As a crucial building block for more complex derivatives with a wide range of pharmacological activities, a thorough understanding of its spectroscopic properties is essential for researchers in organic synthesis and pharmaceutical sciences.[1] This document will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the structural basis for the observed spectral features.

Molecular Structure and Properties

This compound possesses a rigid, planar bicyclic aromatic core with a carboxylic acid substituent. This structure dictates its chemical and physical properties, which are reflected in its spectroscopic signatures.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the substitution pattern on the aromatic rings of this compound. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the electron-withdrawing nature of the carboxylic acid group.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-2 | 8.8 - 9.0 | s | - |

| H-4 | 8.6 - 8.8 | s | - |

| H-5 | 7.8 - 8.0 | d | J = 8.0 - 9.0 |

| H-6 | 8.2 - 8.4 | d | J = 8.0 - 9.0 |

| H-8 | 9.1 - 9.3 | s | - |

| COOH | 12.0 - 14.0 | br s | - |

Rationale for Predicted Chemical Shifts

-

Aromatic Protons: The protons on the naphthyridine ring system are expected to appear in the downfield region (7.5-9.5 ppm) due to the aromatic ring current. The presence of two electronegative nitrogen atoms further deshields these protons.

-

H-2, H-4, and H-8: These protons are adjacent to nitrogen atoms and are therefore expected to be the most deshielded. H-8 is anticipated to be the most downfield due to its proximity to the N-7 atom and the anisotropic effect of the neighboring ring.

-

H-5 and H-6: These protons form an AX spin system and are expected to appear as doublets with a typical ortho-coupling constant.

-

Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded and will appear as a broad singlet at a very low field, a characteristic feature of carboxylic acids.[3]

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's potential for low solubility in other common NMR solvents and to allow for the observation of the exchangeable carboxylic acid proton.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or higher instrument.[4]

-

Data Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans should be collected to achieve an adequate signal-to-noise ratio.

Caption: Mass Spectrometry Experimental Workflow.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the predicted NMR, IR, and Mass Spec data and the underlying principles, researchers can confidently characterize this important molecule and its derivatives in their synthetic and drug discovery endeavors. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in experimental results.

References

-

Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antago - RSC Publishing. Available at: [Link]

-

Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0267196) - NP-MRD. Available at: [Link]

-

Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives - ResearchGate. Available at: [Link]

-

IR: carboxylic acids. Available at: [Link]

-

Synthesis, Biological Evaluation and Molecular Docking Studies of Novel 1,8-Naphthyridine-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents (Part-1). Available at: [Link]

-

Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

13C NMR Chemical Shift - Oregon State University. Available at: [Link]

-

a guide to 13c nmr chemical shift values. Available at: [Link]

-

Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A - ResearchGate. Available at: [Link]

-

Design,: In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects - ResearchGate. Available at: [Link]

-

Accessing 1,8-Naphthyridone-3-carboxylic Acid Derivatives and Application to the Synthesis of Amfonelic Acid | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available at: [Link]

-

Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects - RSC Publishing. Available at: [Link]

-

IR Absorption Table. Available at: [Link]

-

1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid - Optional[MS (LC)] - Spectrum - SpectraBase. Available at: [Link]

-

7-Amino-4-hydroxy-1,8-naphthyridine-3-carboxylic acid - Optional[FTIR] - Spectrum. Available at: [Link]

-

Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides under Benign Conditions - MDPI. Available at: [Link]

-

Nitrile RC≡N Triple Bond Cleavage by a Dicopper Nitrite Complex with N2 Elimination and Formation of RCO2– Carboxylate Ligands | Journal of the American Chemical Society. Available at: [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. Available at: [Link]

-

The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. Available at: [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available at: [Link]

-

Coumarin-3-carboxylic acid - the NIST WebBook. Available at: [Link]

Sources

The 1,7-Naphthyridine-3-Carboxylic Acid Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide on its Biological Activity, Mechanisms, and Evaluation

Abstract

The 1,7-naphthyridine ring system, particularly when functionalized with a 3-carboxylic acid moiety, represents a "privileged scaffold" in medicinal chemistry. This core structure is the foundation for a diverse range of biologically active molecules with significant therapeutic potential. This guide provides an in-depth analysis for researchers and drug development professionals on the prominent biological activities associated with this scaffold, including its anticancer, antibacterial, and antiviral properties. We will explore the key mechanisms of action, delve into critical structure-activity relationships (SAR), present quantitative data, and provide detailed, field-proven experimental protocols for evaluating the efficacy of novel derivatives.

Introduction

Heterocyclic compounds are the cornerstone of modern pharmaceuticals, and among them, nitrogen-containing fused ring systems have proven to be exceptionally fruitful starting points for drug design.[1] The naphthyridine isomers, composed of two fused pyridine rings, have garnered significant interest due to their broad spectrum of biological activities.[2] While the 1,8-naphthyridine scaffold, exemplified by the foundational antibacterial agent nalidixic acid, is historically well-known, the 1,7-naphthyridine isomer has emerged as a versatile and potent core for targeting a distinct range of pathologies.[2][3]

The 1,7-naphthyridine-3-carboxylic acid framework combines the rigid, planar geometry of the fused rings with the critical hydrogen bonding and metal-chelating capabilities of the carboxylic acid and adjacent ketone. This unique combination allows for high-affinity interactions with a variety of biological targets, leading to potent anticancer, antibacterial, and antiviral activities.[4][5] This guide synthesizes the current understanding of this powerful scaffold to provide a comprehensive resource for its application in drug discovery.

Section 1: Anticancer Activity

Derivatives of the this compound scaffold have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including leukemia, cervical, prostate, and colon cancer.[2][6] Their efficacy stems from the ability to interfere with fundamental cellular processes required for cancer cell proliferation and survival.

Mechanism of Action

The anticancer effects of 1,7-naphthyridine derivatives are primarily attributed to the inhibition of key enzymes involved in DNA topology and cellular signaling.

-

Topoisomerase II Inhibition: Like some quinolone-based anticancer agents, certain naphthyridine derivatives function as topoisomerase II inhibitors.[6] These enzymes are crucial for resolving DNA topological problems during replication and transcription. By stabilizing the transient enzyme-DNA cleavage complex, these compounds lead to the accumulation of double-strand DNA breaks, which subsequently trigger apoptotic cell death pathways in rapidly dividing cancer cells.

-

Kinase Inhibition (PIP4K2A): Recent studies have identified Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A) as a key therapeutic target.[5] PIP4K2A is linked to tumor inhibition through reactive oxygen species-mediated apoptosis. A library of 1,7-naphthyridine analogues was investigated, revealing that specific derivatives can effectively inhibit PIP4K2A activity, providing a distinct mechanism for their anticancer effects.[5]

Structure-Activity Relationship (SAR) Analysis

The cytotoxic potency of this scaffold is highly dependent on the nature and position of substituents on the naphthyridine core.

-

N-1 Position: Substitution at the N-1 position is critical. For instance, a 2-thiazolyl group has been identified as a superior substituent for enhancing antitumor activity.[7]

-

C-7 Position: The C-7 position is a key site for modification to improve potency and selectivity. Aminopyrrolidine derivatives at this position have been shown to be particularly effective.[7][8]

-

C-6 Position: While many quinolone-based antibacterials feature a fluorine atom at the equivalent C-6 position, studies on anticancer naphthyridines have shown that a 6-unsubstituted structure can be more potent than its 6-fluoro analogue.[8]

-

C-5 Position: Introduction of bulky or electron-withdrawing groups like chloro or trifluoromethyl at the C-5 position tends to decrease cytotoxic activity.[8]

-

C-2 Position: For some series, a C-2 naphthyl ring was found to be important for cytotoxicity against human cancer cell lines.[6]

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the reported cytotoxic activities (IC₅₀) of representative 1,7-naphthyridine derivatives against various human cancer cell lines.

| Compound ID | Modifications | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 16 | C-7 CH₃, C-2 Naphthyl | HeLa (Cervical) | 0.7 | [6][9] |

| Compound 16 | C-7 CH₃, C-2 Naphthyl | HL-60 (Leukemia) | 0.1 | [6][9] |

| Compound 16 | C-7 CH₃, C-2 Naphthyl | PC-3 (Prostate) | 5.1 | [6][9] |

| AG-7352 | C-7 (S,S)-trans-3-methoxy-4-methylaminopyrrolidinyl | Human Tumor Lines | Potent | [8] |

| Bisleuconothine A | Natural Product Alkaloid | HCT116 (Colon) | 3.18 | [2] |

| Bisleuconothine A | Natural Product Alkaloid | SW480 (Colon) | 2.74 | [2] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and cytotoxicity.[10] Its principle lies in the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells. The amount of formazan produced is proportional to the number of viable cells.[10]

Materials:

-

MTT solution: 5 mg/mL in sterile PBS.

-

Solubilization solution: DMSO or a solution of 0.2% Nonidet P-40 (NP-40) and 8 mM HCl in isopropanol.[10]

-

96-well flat-bottom sterile microplates.

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Complete cell culture medium.

-

Phosphate-Buffered Saline (PBS).

-

Microplate reader (absorbance at 570-600 nm).

Step-by-Step Methodology:

-

Cell Seeding: Harvest cells during their exponential growth phase. Perform a cell count and determine viability (typically >90%). Dilute the cells in complete culture medium to a predetermined optimal density (e.g., 5 x 10⁴ cells/well) and seed 100 µL into each well of a 96-well plate.[11]

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.[12]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Controls: Include the following controls on each plate:

-

Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

-

Untreated Control: Cells in culture medium only.

-

Blank Control: Culture medium without cells to measure background absorbance.

-

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[12]

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11][13]

-

Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, protected from light.[11] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

-

Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[10][11] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[11] A reference wavelength of >650 nm can be used to subtract background noise.

-

Data Analysis: Subtract the average absorbance of the blank control from all other readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualization: Anticancer Screening Workflow

Caption: General workflow for the discovery and development of novel anticancer agents.

Section 2: Antibacterial Activity

The 4-oxo-1,8-naphthyridine-3-carboxylic acid core of nalidixic acid was the progenitor of the highly successful quinolone class of antibiotics.[3] Similarly, the 1,7-naphthyridine scaffold has been explored for antibacterial agents, leading to potent compounds active against both Gram-positive and Gram-negative bacteria.[14][15]

Mechanism of Action

The primary antibacterial target for this class of compounds is the bacterial Type II topoisomerase family, specifically DNA gyrase and Topoisomerase IV .[3][16]

-

DNA Gyrase: This enzyme is essential in bacteria for introducing negative supercoils into DNA, a process required to relieve torsional stress during replication and transcription. Inhibition of DNA gyrase blocks DNA replication and is lethal to the bacterium.[3][17]

-

Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after replication. Its inhibition prevents cell division.

Naphthyridine-3-carboxylic acids bind to the complex formed between the enzyme and bacterial DNA, trapping the enzyme in a state where it has cleaved the DNA, ultimately leading to a bactericidal effect.[18]

Structure-Activity Relationship (SAR) Analysis

Decades of research on related quinolones have established a well-defined SAR for antibacterial activity, which largely translates to the 1,7-naphthyridine scaffold.

-

Core Scaffold: The 1,4-dihydro-4-oxo-3-carboxylic acid moiety is essential for antibacterial activity, as it is responsible for binding to the DNA-gyrase complex.

-

N-1 Position: Small alkyl groups (e.g., ethyl in enoxacin) or a cyclopropyl group often confer potent activity.[3]

-

C-6 Position: A fluorine atom at this position dramatically increases the spectrum of activity, particularly against Gram-positive bacteria, and enhances gyrase inhibition.[3][14]

-

C-7 Position: This position is crucial for potency, spectrum, and pharmacokinetic properties. Nitrogen-containing heterocycles like piperazine (e.g., enoxacin) or substituted pyrrolidines are common and highly effective.[3][8]

Data Presentation: In Vitro Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative 1,7- and 1,8-naphthyridine derivatives against common bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference(s) |

| Enoxacin | Gram-positive & Gram-negative | Broad Spectrum | [3] |

| Trovafloxacin | Gram-positive & Gram-negative | Broad Spectrum | [3][17] |

| Compound 14 | S. aureus ATCC 25923 | 1.95 | [14][19] |

| Compound 14 | E. coli ATCC 25922 | 1.95 | [14][19] |

| Zabofloxacin | Gram-positive & N. gonorrhoeae | Potent | [3][17] |

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by bacterial DNA gyrase. The resulting DNA topoisomers are then separated by agarose gel electrophoresis.

Materials:

-

E. coli DNA Gyrase enzyme.

-

Relaxed circular plasmid DNA (e.g., pBR322) as the substrate.

-

5x Assay Buffer: (Final 1x concentration: 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin).

-

Dilution Buffer: 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% glycerol.

-

Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.[20]

-

Chloroform:isoamyl alcohol (24:1).

-

Agarose, Tris-acetate-EDTA (TAE) buffer, Ethidium bromide.

Step-by-Step Methodology:

-

Reaction Setup: On ice, prepare a master mix containing the 5x assay buffer, relaxed pBR322 substrate, and sterile water. Aliquot the mix into microfuge tubes for each reaction.

-

Inhibitor Addition: Add the test compound (dissolved in DMSO or water) at various concentrations to the reaction tubes.

-

Controls: Prepare the following controls:

-

Negative Control (Relaxed DNA): Reaction mix with substrate but no enzyme. This shows the migration of the starting material.

-

Positive Control (Supercoiled DNA): Reaction mix with substrate and enzyme, but only the vehicle (e.g., DMSO). This shows the maximum supercoiling activity.

-

Inhibitor Control: A known DNA gyrase inhibitor (e.g., ciprofloxacin or novobiocin) as a reference.

-

-

Enzyme Addition: Dilute the DNA gyrase enzyme in ice-cold dilution buffer immediately before use. Add the diluted enzyme to all tubes except the negative control to initiate the reaction.

-

Incubation: Mix gently and incubate the reactions at 37°C for 30-60 minutes.[20]

-

Reaction Termination: Stop the reaction by adding the Stop Buffer/Loading Dye. An optional step to improve band resolution is to add Proteinase K (to 50 µg/mL) and incubate for another 15-30 minutes at 37°C to digest the enzyme.[20]

-

Extraction (Optional): Add an equal volume of chloroform:isoamyl alcohol, vortex briefly, and centrifuge. The DNA will remain in the upper aqueous phase.

-

Agarose Gel Electrophoresis: Load the aqueous phase onto a 1% agarose gel containing ethidium bromide (0.5 µg/mL). Run the gel at a constant voltage (e.g., 90V for 90 minutes) in 1x TAE buffer also containing ethidium bromide.

-

Visualization: Visualize the DNA bands under a UV transilluminator. The supercoiled DNA product migrates faster through the gel than the relaxed DNA substrate. The concentration of the test compound that inhibits 50% of the supercoiling activity (IC₅₀) can be estimated by the disappearance of the supercoiled band and the reappearance of the relaxed band.

Visualization: Mechanism of DNA Gyrase Inhibition

Caption: Inhibition of bacterial DNA gyrase by 1,7-naphthyridine derivatives.

Section 3: Antiviral Activity

The versatility of the naphthyridine scaffold extends to antiviral applications, with derivatives showing activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Hepatitis C Virus (HCV).[1][4]

Mechanism of Action

The mechanisms of antiviral action are diverse and depend on the specific viral target. For HIV, a prominent mechanism for related compounds is the inhibition of HIV integrase , an enzyme essential for integrating the viral DNA into the host cell's genome. By chelating the divalent metal ions in the enzyme's active site, these inhibitors block a critical step in the viral replication cycle.

Key Findings

Research has demonstrated that various substituted 1,6- and 1,8-naphthyridines possess potent antiviral activity, often in the nanomolar range.[4] While the this compound scaffold is less explored in this specific context compared to its isomers, its structural similarity to known viral inhibitors suggests it is a promising area for future investigation. The development of novel derivatives targeting specific viral enzymes remains an active field of research.[4]

Conclusion and Future Perspectives

The this compound scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its rigid framework, combined with key functional groups, allows for potent and specific interactions with diverse biological targets, leading to significant anticancer, antibacterial, and antiviral activities.

The extensive structure-activity relationship data provides a clear roadmap for medicinal chemists to rationally design next-generation therapeutics. Future research should focus on:

-

Novel Target Identification: Exploring the scaffold's potential against other therapeutic targets, such as different kinases, proteases, or metabolic enzymes.

-

Optimization of Pharmacokinetics: Improving the drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of lead compounds to enhance their in vivo efficacy and safety profiles.

-

Combating Drug Resistance: Designing derivatives that can overcome existing resistance mechanisms, particularly for antibacterial and anticancer applications.

By leveraging the foundational knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

-

Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available from: [Link]

-

Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]

-

Horton, T. MTT Cell Assay Protocol. Available from: [Link]

-

National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

-

Tomita, K., et al. (2002). Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1. Journal of Medicinal Chemistry, 45(25), 5564-5575. Available from: [Link]

-

Woźniak, E., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(1), 105. Available from: [Link]

-

Kim, J. S., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517-523. Available from: [Link]

-

Tsuzuki, Y., et al. (2004). Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 2. Journal of Medicinal Chemistry, 47(8), 2097-2109. Available from: [Link]

-

Semantic Scholar. Antimicrobial Activity of Naphthyridine Derivatives. Available from: [Link]

-

National Center for Biotechnology Information. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Available from: [Link]

-

Inspiralis. Escherichia coli Gyrase Supercoiling Inhibition Assay. Available from: [Link]

-

ResearchGate. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Available from: [Link]

-

Sci-Hub. New 1,4-dihydro[6][10]naphthyridine derivatives as DNA gyrase inhibitors. Available from: [Link]

-

ResearchGate. New 1,4-dihydro[6][10]naphthyridine derivatives as DNA gyrase inhibitors. Available from: [Link]

-

MDPI. Antimicrobial Activity of Naphthyridine Derivatives. Available from: [Link]

-

National Center for Biotechnology Information. Biological Activity of Naturally Derived Naphthyridines. Available from: [Link]

-

PubMed. New 1,4-dihydro[6][10]naphthyridine derivatives as DNA gyrase inhibitors. Available from: [Link]

-

PubMed. Naphthyridines with Antiviral Activity - A Review. Available from: [Link]

-

ASM Journals. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy. Available from: [Link]

-

ResearchGate. Synthesis, Antibacterial Activity and Molecular Docking of Substituted Naphthyridines as Potential DNA Gyrase Inhibitors. Available from: [Link]

-

MDPI. Synthesis, Antiviral and Cytostatic Activity of New Series of Naphthalimide Derivatives. Available from: [Link]

-

National Center for Biotechnology Information. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Available from: [Link]

-

RSC Publishing. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. Available from: [Link]

-

PubMed. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Available from: [Link]

-

National Center for Biotechnology Information. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Available from: [Link]

-

PubMed. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Available from: [Link]

-

National Center for Biotechnology Information. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives. Available from: [Link]

-

ResearchGate. (PDF) Naphthyridines with Antiviral Activity - A Review. Available from: [Link]

-

National Center for Biotechnology Information. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. Available from: [Link]

- Google Patents. Certain 1,8-naphthyridine compounds useful as antibacterial agents.

-

MDPI. Plant-Derivatives Small Molecules with Antibacterial Activity. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naphthyridines with Antiviral Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. texaschildrens.org [texaschildrens.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. sci-hub.se [sci-hub.se]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New 1,4-dihydro[1,8]naphthyridine derivatives as DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. topogen.com [topogen.com]

The Understated Isomer: A Technical Guide to the Discovery and Medicinal Chemistry History of 1,7-Naphthyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Isomers and a Late Bloomer

In the vast landscape of heterocyclic chemistry, the naphthyridine scaffold, a bicyclic system composed of two fused pyridine rings, stands as a privileged structure in medicinal chemistry.[1] Ten possible isomers exist, each defined by the placement of its two nitrogen atoms.[1] For decades, the story of naphthyridines in drug discovery was overwhelmingly dominated by one isomer: 1,8-naphthyridine. The discovery of nalidixic acid in 1962, a potent antibacterial agent, catapulted the 1,8-naphthyridine core into the pharmaceutical spotlight and laid the foundation for the quinolone class of antibiotics.[2][3] This early success cast a long shadow, leaving its isomeric siblings, including 1,7-naphthyridine, in relative obscurity.

This guide illuminates the distinct and compelling history of the 1,7-naphthyridine isomer. Often overlooked in the early chapters of medicinal chemistry, this scaffold has quietly evolved from a synthetic curiosity into a versatile and powerful pharmacophore, particularly in the modern era of targeted therapies. We will trace its journey from its initial synthesis, through the early explorations of its broad biological potential, to its current prominence in the development of cutting-edge therapeutics.

Chapter 1: The Dawn of 1,7-Naphthyridine - A Story of Synthetic Challenge

The complete family of six isomeric naphthyridines was not fully realized until the mid-20th century. While the first naphthyridine derivative (a 1,8-isomer) was synthesized by Reissert in 1893, and the unsubstituted 1,5- and 1,8-naphthyridines were prepared in 1927, the parent 1,7-naphthyridine remained elusive for several more decades.[4]

The synthesis of the unsubstituted 1,7-naphthyridine was finally achieved in 1958.[4] The initial difficulties in accessing this scaffold contributed to its slow start in medicinal chemistry compared to the more readily available 1,8-isomer.[5] Early synthetic routes, such as the Borsche synthesis described by Baumgarten and Cook in 1957, laid the groundwork for accessing the core structure, but often lacked the efficiency and versatility required for extensive medicinal chemistry exploration.[6]

Early Synthetic Protocol: The Borsche Synthesis

The Borsche synthesis provided one of the earliest methods for constructing the 1,7-naphthyridine ring system. This multi-step sequence involves the condensation of a 4-aminopyridine derivative with a β-ketoester, followed by cyclization and subsequent chemical modifications.

Conceptual Workflow of the Borsche Synthesis:

Caption: Conceptual workflow of the Borsche synthesis for 1,7-naphthyridines.

Chapter 2: The Emergence of a Pharmacophore - Broad Biological Potential

While the 1,8-naphthyridine story was defined by its antibacterial prowess, the 1,7-isomer began to reveal a much broader and more diverse pharmacological profile in the latter half of the 20th century. A key turning point was the exploration of substituted 1,7-naphthyridines in the 1980s, which uncovered a wide array of potential therapeutic applications. A 1986 European patent, for instance, disclosed that various 1,7-naphthyridine derivatives possessed strong anticholinergic, cardiotonic, diuretic, bronchodilator, anti-inflammatory, and analgesic effects.[7] This demonstrated the scaffold's versatility and its ability to interact with a range of biological targets, a hallmark of a "privileged scaffold."

This period marked a shift from viewing 1,7-naphthyridine as a mere structural variant to recognizing its intrinsic potential as a core for developing novel therapeutics for a multitude of diseases, including heart conditions, hypertension, asthma, and inflammatory disorders.[7]

Chapter 3: The Evolution of Synthesis - Enabling Modern Drug Discovery

The transition of 1,7-naphthyridines from academic curiosities to viable drug candidates was critically dependent on the evolution of synthetic methodologies. The early, often harsh and low-yielding, synthetic routes gave way to more sophisticated and efficient methods that allowed for the controlled introduction of diverse substituents at various positions of the naphthyridine core. This synthetic evolution was paramount for conducting detailed structure-activity relationship (SAR) studies.

Modern synthetic strategies, such as the Friedländer annulation and microwave-promoted reactions, have significantly improved the accessibility of the 1,7-naphthyridine core.[2][8] Furthermore, the advent of palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, has revolutionized the ability to create complex, highly functionalized 1,7-naphthyridine derivatives.[2][9]

Modern Synthetic Protocol: Palladium-Catalyzed Suzuki Coupling

This protocol outlines a general procedure for the Suzuki coupling of a halogenated 1,7-naphthyridine with a boronic acid, a common method for introducing aryl or heteroaryl substituents.

Step-by-Step Methodology:

-

Reactant Preparation: In a reaction vessel, dissolve the halogenated 1,7-naphthyridine (1 equivalent), a suitable boronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.1 equivalents) in a degassed solvent mixture of toluene and an aqueous solution of a base (e.g., sodium carbonate).[2]

-

Inert Atmosphere: Purge the reaction mixture with an inert gas, such as nitrogen or argon, for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.[2]

-

Reaction: Heat the mixture to reflux (typically 100-110 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.[2]

-

Work-up and Isolation: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the desired substituted 1,7-naphthyridine.

Caption: General workflow for the Suzuki cross-coupling reaction.

Chapter 4: The Modern Era - 1,7-Naphthyridines as Targeted Therapeutics

The synthetic advancements of the late 20th and early 21st centuries fully unlocked the potential of the 1,7-naphthyridine scaffold, leading to its exploration in a wide range of modern therapeutic areas.

Anticancer Activity

Recent studies have firmly established 1,7-naphthyridine derivatives as potent anticancer agents.[10] They exhibit cytotoxicity against various cancer cell lines through diverse mechanisms of action.

-

Natural Products: Bisleuconothine A, a naturally occurring 1,7-naphthyridine alkaloid, has demonstrated significant antiproliferative activity against human colon cancer cell lines by inhibiting the Wnt signaling pathway.[2][10]

-

Kinase Inhibition: The 1,7-naphthyridine scaffold has proven to be an exceptional framework for the design of specific kinase inhibitors, a cornerstone of modern oncology.

-

PIP4K2A Inhibitors: A notable success story is the discovery of potent and highly selective inhibitors of phosphatidylinositol-5-phosphate 4-kinase 2A (PIP4K2A), a lipid kinase implicated in tumor growth.[7][9] Compounds such as BAY-091 and BAY-297 are valuable chemical probes for studying PIP4K2A signaling.[11]

-

Other Kinase Targets: Derivatives of 1,7-naphthyridine have also shown inhibitory activity against other important cancer-related kinases, including p38 MAP kinase, c-Met, and fibroblast growth factor receptors (FGFRs).[2]

-

Other Therapeutic Applications